
1-Pentanaminium, N,N,N-tripentyl-, fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanaminium, N,N,N-tripentyl-, fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its structure, which includes a central nitrogen atom bonded to four pentyl groups and a fluoride ion.
Méthodes De Préparation
The synthesis of 1-Pentanaminium, N,N,N-tripentyl-, fluoride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of tripentylamine with pentyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Pentanaminium, N,N,N-tripentyl-, fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form the corresponding alcohol and ammonium salt.
Common reagents used in these reactions include halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Pentanaminium, N,N,N-tripentyl-, fluoride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Quaternary ammonium compounds, including this one, are explored for their potential antimicrobial properties.
Industry: It is used in the formulation of surfactants and detergents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 1-Pentanaminium, N,N,N-tripentyl-, fluoride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the compound can penetrate and disrupt bacterial cell membranes.
Comparaison Avec Des Composés Similaires
1-Pentanaminium, N,N,N-tripentyl-, fluoride can be compared with other quaternary ammonium compounds such as:
- 1-Pentanaminium, N,N,N-tripentyl-, chloride
- 1-Pentanaminium, N,N,N-tripentyl-, bromide
- 1-Pentanaminium, N,N,N-tripentyl-, iodide
These compounds share similar structures but differ in the halide ion. The fluoride variant is unique due to the small size and high electronegativity of the fluoride ion, which can influence its reactivity and interaction with biological membranes.
Propriétés
Numéro CAS |
69468-58-2 |
|---|---|
Formule moléculaire |
C20H44FN |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
tetrapentylazanium;fluoride |
InChI |
InChI=1S/C20H44N.FH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DMUXGOVRWIDZEU-UHFFFAOYSA-M |
SMILES canonique |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



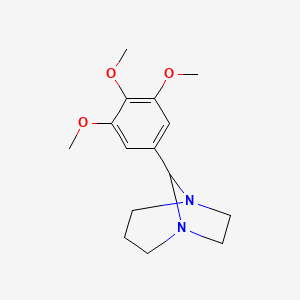
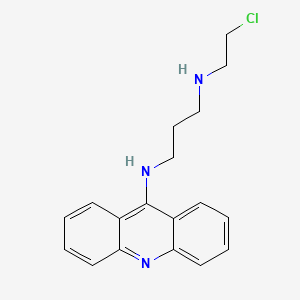
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
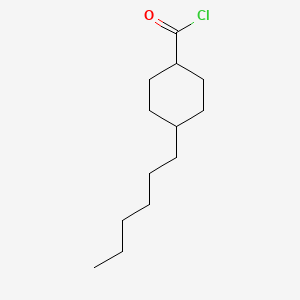
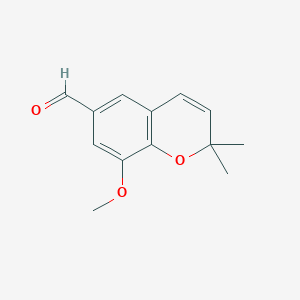
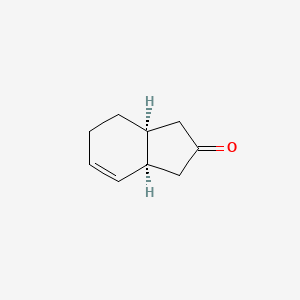


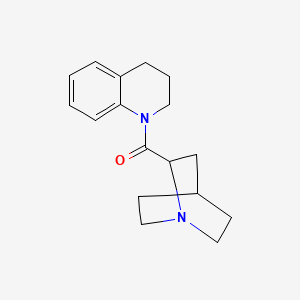
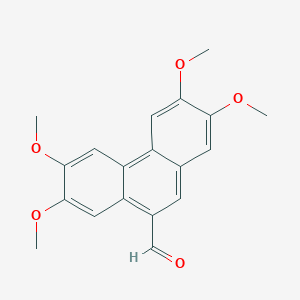
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
